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molecular formula C11H14N2O3S B8441590 Methyl 3-(2-mercaptomethyl-propionamido)-picolinate

Methyl 3-(2-mercaptomethyl-propionamido)-picolinate

Cat. No. B8441590
M. Wt: 254.31 g/mol
InChI Key: MXUZCWXRACFJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)c1ncccc1NC(=O)C(C)CSC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cccnc1NC(=O)C(C)CSC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1](=[O:2])([CH3:3])[S:4][CH2:5][CH:6]([C:7](=[O:8])[NH:9][c:10]1[c:11]([C:16](=[O:17])[O:18][CH3:19])[n:12][cH:13][cH:14][cH:15]1)[CH3:20].[C:21]([S:22][CH2:23][CH:24]([CH3:25])[C:26]([NH:27][c:28]1[n:29][cH:30][cH:31][cH:32][c:33]1[C:34]([O:35][CH3:36])=[O:37])=[O:38])(=[O:39])[CH3:40].[CH3:41][CH2:42][O:43][C:44](=[O:45])[CH3:46]>>[SH:4][CH2:5][CH:6]([C:7](=[O:8])[NH:9][c:10]1[c:11]([C:16](=[O:17])[O:18][CH3:19])[n:12][cH:13][cH:14][cH:15]1)[CH3:20]

Inputs

Step One
Name
COC(=O)c1ncccc1NC(=O)C(C)CSC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1ncccc1NC(=O)C(C)CSC(C)=O
Name
COC(=O)c1cccnc1NC(=O)C(C)CSC(C)=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1cccnc1NC(=O)C(C)CSC(C)=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1ncccc1NC(=O)C(C)CS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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